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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

Ticket ID: #MORPH-2-AMIDE | Status: Open | Priority: High Assigned Specialist: Senior

Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage
User Problem: Difficulty synthesizing or purifying N,N-dimethylmorpholine-2-carboxamide
(DMMC). Molecule Profile:

Core Challenge: The molecule is highly polar, amphiphilic, and water-soluble.[2] Standard

aqueous workups often result in 0% isolated yield because the product partitions into the

aqueous phase.

Secondary Challenge: The C2 stereocenter is prone to racemization under strong basic

conditions or high temperatures.

Reagent Volatility: Dimethylamine (bp 7°C) is difficult to handle stoichiometrically in its free

base form.[1][2]

Troubleshooting Decision Tree
Use this logic flow to identify your specific failure mode.
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Figure 1: Diagnostic logic flow for identifying synthesis failure points.[1]
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Core Protocol: The "Golden Path" (T3P Method)[1]
[2]
Why this works: Traditional EDC/HOBt couplings often fail here because the urea byproduct is

hard to separate from the water-soluble product. T3P (Propylphosphonic anhydride) is the

superior reagent because its byproducts are water-soluble, and it drives the reaction without

requiring a large excess of volatile amine [1, 2].

Reagents & Stoichiometry
Component Equiv. Role Notes

Morpholine-2-

carboxylic acid (Boc-

protected)

1.0 Substrate
Protect N4 to prevent

self-coupling.[1][2]

Dimethylamine HCl 1.5 Nucleophile
Use the salt! Free gas

is uncontrollable.[2]

T3P (50% in EtOAc) 1.5 - 2.0 Coupling Agent

Low epimerization

risk; high conversion.

[1][2]

DIPEA (Hünig's Base) 3.5 - 4.0 Base

Neutralizes HCl salt

and activates acid.[1]

[2]

Solvent (DCM or

EtOAc)
[0.1 M] Solvent

T3P works best in

non-polar solvents.[1]

[2]

Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv)

and Dimethylamine HCl (1.5 equiv) in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise. Note: The mixture may remain

heterogeneous.
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Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

Critical: Maintain 0°C during addition to suppress racemization at C2.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by

LCMS (look for [M+H]⁺ of the Boc-protected intermediate).[1][2]

Workup (The Critical Step):

Do NOT simply wash with water and discard the aqueous layer.

Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and 1M HCl

(removes excess DIPEA).[1][2]

Troubleshooting: If the product is not in the organic layer, use Chloroform:Isopropanol

(3:1) to back-extract the aqueous layers (See Module B).[1][2]

Deprotection: Treat the crude Boc-amide with 4M HCl in Dioxane to yield the final N,N-
dimethylmorpholine-2-carboxamide hydrochloride.

Troubleshooting Modules
Module A: Reaction Stalls (Low Conversion)
Symptom: LCMS shows starting material remaining after 12 hours.

Root Cause 1: Volatility. If you used dimethylamine solution (in THF/Water), it may have

evaporated before reacting.[1][2]

Fix: Switch to Dimethylamine Hydrochloride salt. It is non-volatile and allows precise

stoichiometry.[2]

Root Cause 2: Steric Hindrance. The secondary amine (dimethylamine) and the secondary

alpha-carbon of the morpholine create steric bulk.

Fix: Increase T3P to 2.0 equiv and allow reaction time to extend to 24h. Do not heat above

40°C (risk of racemization).[1][2]
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Module B: The "Disappearing Product" (Purification)
Symptom: Reaction looks great on LCMS, but after extraction, the flask is empty. Mechanism:

The amide bond adds polarity. Combined with the morpholine ether oxygen and amine

nitrogen, the molecule is highly water-soluble (LogP < 0).[1][2]

Protocol: The "Magic Solvent" Extraction Standard DCM/Water extraction will fail. Use this

instead:

Saturate the aqueous phase with solid NaCl (Salting out).[1][2]

Extract with Chloroform : Isopropanol (3:1 ratio).

Why: This mixture is polar enough to pull the amide out of the brine but hydrophobic

enough to separate from water.

Repeat extraction 4–5 times.[2]

Dry over Na₂SO₄ and concentrate.

Alternative: Resin Capture (SCX) If the product is the free amine (after deprotection):

Load the aqueous mixture onto a SCX-2 (Strong Cation Exchange) cartridge.[1][2]

Wash with Methanol (elutes non-basic impurities).[1][2]

Elute product with 2M Ammonia in Methanol.

Concentrate to get the free base.

Module C: Stereochemical Integrity (Racemization)
Symptom: Optical rotation is off, or chiral HPLC shows two peaks (enantiomeric ratio < 95:5).

Mechanism: The C2 proton is acidic. Excess base or high activation energy promotes

enolization.

Prevention Strategy:
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Base Choice: Use DIPEA or N-Methylmorpholine (NMM).[1][2] Avoid TEA (Triethylamine) if

possible, as it is more nucleophilic and can promote base-catalyzed epimerization.[1]

Coupling Reagent:T3P is proven to show the lowest racemization rates compared to HATU

or EDC [3].

Stepwise Addition: Ensure the acid is activated before seeing high concentrations of

base/amine, or keep the temperature strictly at 0°C during the base addition.

Frequently Asked Questions (FAQ)
Q: Can I use EDC/HOBt instead of T3P? A: Yes, but be warned: The urea byproduct (from

EDC) is water-soluble enough to contaminate your polar product.[1][2] You will likely need

reverse-phase chromatography (C18) to purify it.[1][2] T3P byproducts are phosphate salts that

wash away easily.[2]

Q: My product is an oil that won't crystallize. How do I handle it? A: N,N-dimethylmorpholine-
2-carboxamide is naturally a low-melting solid or oil.[1] We recommend converting it to the

Hydrochloride (HCl) or Oxalate salt.[1][2]

Protocol: Dissolve the oil in minimal dry Et₂O or EtOAc. Add 2M HCl in ether dropwise. The

salt should precipitate as a white, hygroscopic solid. Filter under nitrogen.[2]

Q: I need to synthesize the Morpholine-2-carboxylic acid starting material. Which route is best?

A: If commercial supply is unavailable, avoid the oxidation of morpholine ethanol (harsh

conditions).[1][2] The most robust route is the cyclization of N-protected Serine derivatives with

chloroacetyl chloride, followed by reduction, though this is a multi-step process. Commercial

sourcing of the Boc-protected acid is highly recommended for time efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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